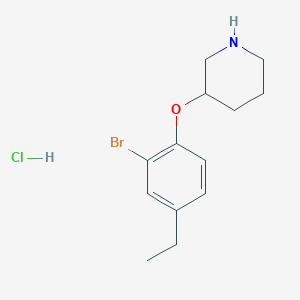

3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride

Vue d'ensemble

Description

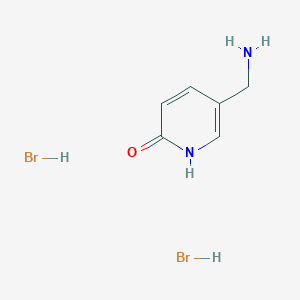

“3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride” is a chemical compound with the CAS number 1219967-88-0 . It is used for research purposes.

Molecular Structure Analysis

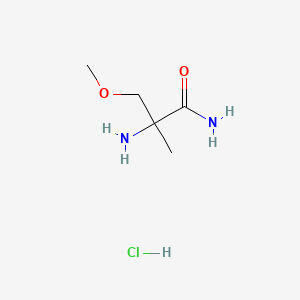

The molecular formula of this compound is C13H19BrClNO . The InChI code is 1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H .Physical And Chemical Properties Analysis

The molecular weight of “3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride” is 320.65 g/mol. More detailed physical and chemical properties were not found in the web search results.Relevant Papers I found some references to “3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride” on Sigma-Aldrich and Ambeed , but these do not appear to be peer-reviewed papers. They are product listings that may contain additional information about the compound.

Applications De Recherche Scientifique

Synthesis and Bioactivities of Halogen Bearing Phenolic Chalcones

A study by Yamali et al. (2016) involved synthesizing phenolic bis Mannich bases with structures related to "3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride" and evaluating their cytotoxic and carbonic anhydrase enzyme inhibitory effects. The study aimed to identify lead compounds for anticancer drug development, finding that certain compounds showed selective toxicity towards tumors and low inhibition potency towards carbonic anhydrase isoforms, suggesting potential for further molecular modifications for better inhibitors (Yamali, Gul, Sakagami, & Supuran, 2016).

Unique Coordination Chemistry of Copper (II)

Majumder et al. (2016) explored the role of substituents on the coordination chemistry of Cu(II) with N,N,O-donor Schiff-base ligands, including those resembling "3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride". The study's findings on bromination, magnetic property, and nuclearity issues, rationalized by DFT calculations, offer insights into designing metal complexes with desired properties (Majumder, Chakraborty, Adhikary, et al., 2016).

Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines

Mollet et al. (2011) developed a method for the stereoselective synthesis of cis-3,4-disubstituted piperidines, which are valuable templates in medicinal chemistry. The study highlights an approach for preparing compounds with a piperidine structure, underscoring the relevance of such compounds in developing pharmacologically active agents (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).

Synthesis and Copolymerization of Novel Compounds

Kharas et al. (2016) and other related studies focused on the synthesis and copolymerization of novel compounds, including those structurally related to "3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride". These studies contribute to the development of new materials with potential applications in various industries, from pharmaceuticals to plastics, by exploring the copolymerization behavior and properties of these synthesized compounds (Kharas et al., 2016).

Propriétés

IUPAC Name |

3-(2-bromo-4-ethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO.ClH/c1-2-10-5-6-13(12(14)8-10)16-11-4-3-7-15-9-11;/h5-6,8,11,15H,2-4,7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXMHJROOGRFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC2CCCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)

![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)

![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)

![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)